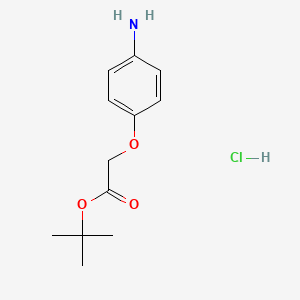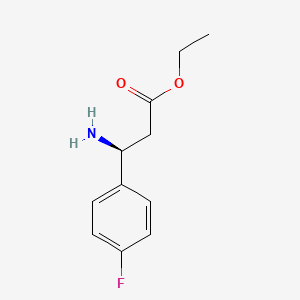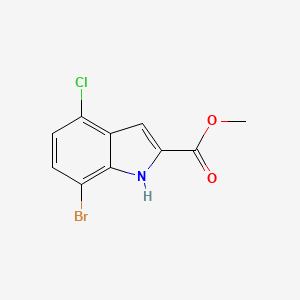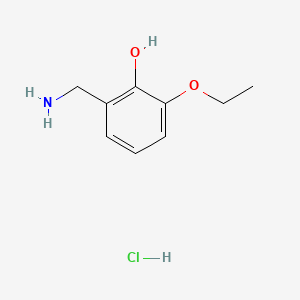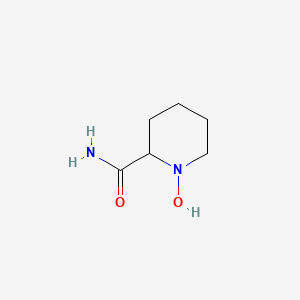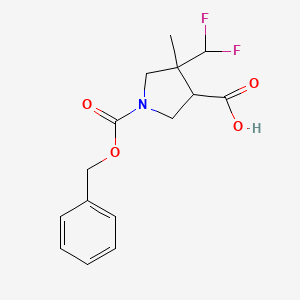amine dihydrochloride](/img/structure/B13519239.png)
[(2-Chloropyridin-3-yl)methyl](methyl)amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloropyridin-3-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)methylamine dihydrochloride typically involves the reaction of 2-chloropyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
Starting Materials: 2-chloropyridine, formaldehyde, methylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as methanol or ethanol, under reflux conditions.
Procedure: 2-chloropyridine is reacted with formaldehyde and methylamine in the presence of a catalyst, typically an acid such as hydrochloric acid, to form (2-Chloropyridin-3-yl)methylamine. The product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (2-Chloropyridin-3-yl)methylamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the starting materials.
Catalysts and Solvents: Industrial-grade catalysts and solvents are employed to optimize the reaction yield and purity.
Purification: The product is purified using techniques such as crystallization or distillation to obtain the dihydrochloride salt in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloropyridin-3-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
(2-Chloropyridin-3-yl)methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Chloropyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(2-Chloropyridin-3-yl)methylamine dihydrochloride can be compared with other similar compounds, such as:
2-Chloropyridine: A precursor in the synthesis of the compound.
N-Methylpyridin-3-amine: A related compound with similar structural features.
Pyridine Derivatives: Other derivatives of pyridine with different substituents and functional groups.
The uniqueness of (2-Chloropyridin-3-yl)methylamine dihydrochloride lies in its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H11Cl3N2 |
|---|---|
Molekulargewicht |
229.5 g/mol |
IUPAC-Name |
1-(2-chloropyridin-3-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-9-5-6-3-2-4-10-7(6)8;;/h2-4,9H,5H2,1H3;2*1H |
InChI-Schlüssel |
RJNKAEJWBOIUPG-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(N=CC=C1)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


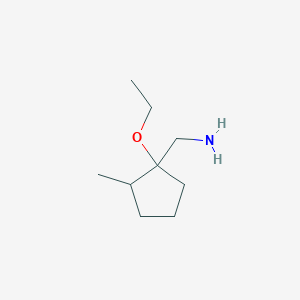
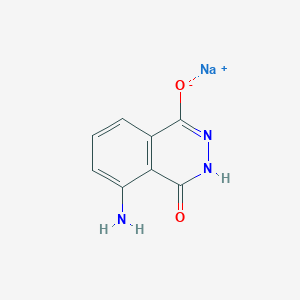
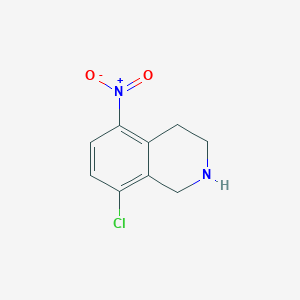
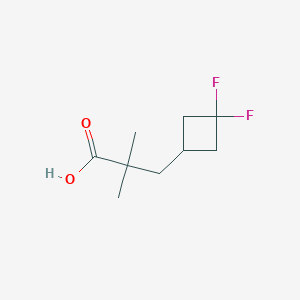

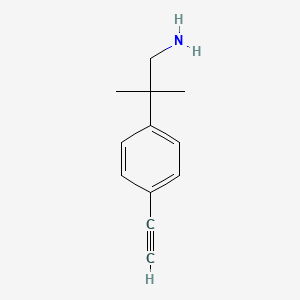
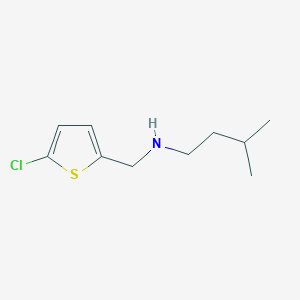
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B13519211.png)
